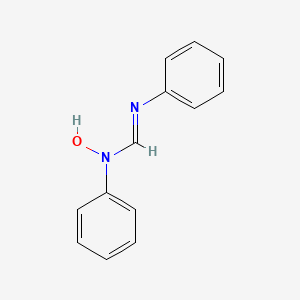

N-Hydroxy-N,N-diphenyl-methanimidamide

Description

Properties

CAS No. |

5913-00-8 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-hydroxy-N,N'-diphenylmethanimidamide |

InChI |

InChI=1S/C13H12N2O/c16-15(13-9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h1-11,16H |

InChI Key |

GNCUJTYMROKRDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CN(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation Method

- Mix dihydroxybenzene with an excess of N,N-diphenylamine in the presence of a catalytic amount of para-toluenesulphonic acid or similar acid catalyst.

- Heat the mixture to an elevated temperature to promote condensation.

- Upon completion, add a base to the reaction mixture and distill off the excess amine and any volatile impurities.

- Isolate the N-Hydroxy-N,N-diphenyl-methanimidamide product as a purified compound.

This method leverages the catalytic acid to facilitate the formation of the imidamide linkage while the base and distillation steps ensure removal of unreacted amines and byproducts.

Hydroxylated Ligand Complex Formation

- Dissolve lanthanide salts and N-hydroxy-substituted ligands in an appropriate solvent system.

- Add ammonium hydroxide to the solution under stirring.

- Maintain stirring overnight at room temperature to allow complex formation.

- Filter the resulting precipitate, wash with deionized water, and dry at ambient temperature to obtain the product.

Though this method is primarily for coordination complexes, the preparation of N-hydroxy functional groups under mild conditions is applicable to the synthesis of this compound derivatives.

Research Findings and Analytical Data

- The acid-catalyzed condensation method is advantageous for its relatively straightforward reaction setup and the ability to remove excess reagents by distillation, improving product purity.

- Coordination chemistry approaches demonstrate that N-hydroxy functional groups can be introduced and stabilized in complex molecular environments, suggesting potential routes for functionalization and derivatization of this compound.

- Infrared spectroscopy and elemental analysis are commonly used to confirm the structure and purity of synthesized compounds, with characteristic absorption bands for N–O and C=N groups indicating successful formation of the desired compound.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation | Dihydroxybenzene, aromatic amine | Elevated temperature, acid catalyst | Efficient condensation, easy isolation | Requires careful acid/base handling |

| Coordination complex synthesis | Lanthanide salts, N-hydroxy ligands, NH4OH | Room temperature, aqueous or mixed solvents | Mild conditions, good yields | Primarily for complex formation, not direct amidine synthesis |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,N-diphenyl-methanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form N,N-diphenylmethanimidamide.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of N,N-diphenylmethanimidamide.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-N,N-diphenyl-methanimidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,N-diphenyl-methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for N-Hydroxy-N,N-diphenyl-methanimidamide and its analogs:

*Note: Properties for this compound are inferred from structural analogs.

Key Observations:

- Molecular Size : Bulky substituents (e.g., diphenyl or butyl-methylphenyl groups) increase molecular weight and may reduce bioavailability compared to smaller derivatives like ethanimidamide .

Enzyme Inhibition

- HET0016: A potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, with applications in reducing glioblastoma growth and angiogenesis .

- N-hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide (HTPP) : Exhibits cholinesterase inhibition (binding affinity: -7.9 kcal/mol for AChE, -7.4 kcal/mol for BChE) via hydrophobic interactions and hydrogen bonding.

- Comparison : While HET0016 targets 20-HETE, HTPP’s activity highlights the role of electron-withdrawing groups (e.g., -CF₃) in enhancing enzyme inhibition. The absence of such groups in this compound may limit its cholinesterase activity.

Anticancer Potential

- HET0016 : Demonstrates efficacy in glioblastoma models by inhibiting tumor-associated 20-HETE pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.